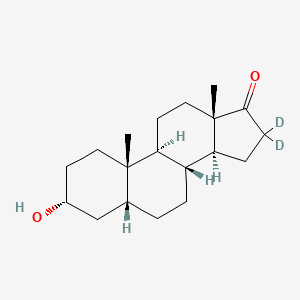
Etiocholanolone-d2
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Etiocholanolone-d2, also known as 5β-Androsterone-d2, is a deuterium-labeled derivative of etiocholanolone. Etiocholanolone is an endogenous 17-ketosteroid produced from the metabolism of testosterone. It is known for its anticonvulsant activity and acts as a less potent neurosteroid positive allosteric modulator of the gamma-aminobutyric acid A receptor compared to its enantiomer form .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Etiocholanolone-d2 is synthesized by incorporating deuterium, a stable isotope of hydrogen, into the etiocholanolone molecule. This process involves the selective replacement of hydrogen atoms with deuterium atoms. The synthesis typically involves the use of deuterated reagents and solvents under controlled reaction conditions to ensure the incorporation of deuterium at specific positions within the molecule .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using deuterated starting materials and reagents. The process is optimized to achieve high yields and purity of the final product. The production is carried out under stringent quality control measures to ensure the consistency and reproducibility of the compound .
Analyse Des Réactions Chimiques
Types of Reactions
Etiocholanolone-d2 undergoes various chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to ketones or aldehydes.
Reduction: Reduction of ketones to hydroxyl groups.
Substitution: Replacement of functional groups with other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens and nucleophiles are employed under specific conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield ketones or aldehydes, while reduction can produce hydroxyl derivatives .
Applications De Recherche Scientifique
Etiocholanolone-d2 is widely used in scientific research due to its unique properties. Some of its applications include:
Chemistry: Used as a tracer in studies involving steroid metabolism and pharmacokinetics.
Biology: Employed in research on the role of neurosteroids in the central nervous system.
Medicine: Investigated for its potential anticonvulsant effects and its role in modulating gamma-aminobutyric acid A receptor activity.
Industry: Utilized in the development of new pharmaceuticals and as a reference standard in analytical chemistry
Mécanisme D'action
Etiocholanolone-d2 exerts its effects by acting as a positive allosteric modulator of the gamma-aminobutyric acid A receptor. This modulation enhances the inhibitory effects of gamma-aminobutyric acid, leading to anticonvulsant activity. The compound interacts with specific sites on the receptor, influencing its conformation and function .
Comparaison Avec Des Composés Similaires
Similar Compounds
Androsterone: Another metabolite of testosterone with similar neurosteroid activity.
Epiandrosterone: An isomer of androsterone with distinct biological effects.
Epietiocholanolone: A stereoisomer of etiocholanolone with different pharmacological properties
Uniqueness
Etiocholanolone-d2 is unique due to the incorporation of deuterium, which can influence its pharmacokinetic and metabolic profiles. This makes it a valuable tool in research for studying the effects of deuterium substitution on steroid metabolism and function .
Propriétés
Formule moléculaire |
C19H30O2 |
|---|---|
Poids moléculaire |
292.5 g/mol |
Nom IUPAC |
(3R,5R,8R,9S,10S,13S,14S)-16,16-dideuterio-3-hydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15-dodecahydro-1H-cyclopenta[a]phenanthren-17-one |
InChI |
InChI=1S/C19H30O2/c1-18-9-7-13(20)11-12(18)3-4-14-15-5-6-17(21)19(15,2)10-8-16(14)18/h12-16,20H,3-11H2,1-2H3/t12-,13-,14+,15+,16+,18+,19+/m1/s1/i6D2 |
Clé InChI |
QGXBDMJGAMFCBF-KTZVCPHJSA-N |
SMILES isomérique |
[2H]C1(C[C@H]2[C@@H]3CC[C@@H]4C[C@@H](CC[C@@]4([C@H]3CC[C@@]2(C1=O)C)C)O)[2H] |
SMILES canonique |
CC12CCC(CC1CCC3C2CCC4(C3CCC4=O)C)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(2R,3S,5R)-2-[2,6-bis(dimethylamino)purin-9-yl]-5-(hydroxymethyl)oxolane-3,4-diol](/img/structure/B12408110.png)
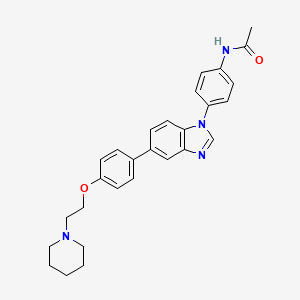
![[(2R,4S,5R)-3,4-diacetyloxy-5-(2-amino-6-chloropurin-9-yl)oxolan-2-yl]methyl acetate](/img/structure/B12408140.png)
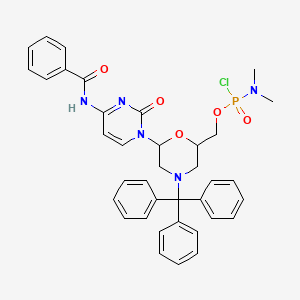



![1-[(2'S,3S,4S,4'R,5R,10R,13S,14S,17S)-3-hydroxy-4-(hydroxymethyl)-4,4',10,13,14-pentamethylspiro[1,2,3,5,6,7,11,12,15,16-decahydrocyclopenta[a]phenanthrene-17,5'-oxolane]-2'-yl]propan-1-one](/img/structure/B12408154.png)
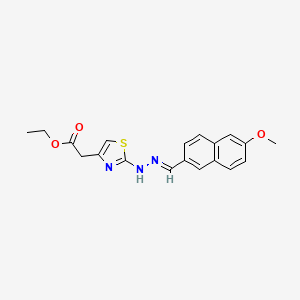
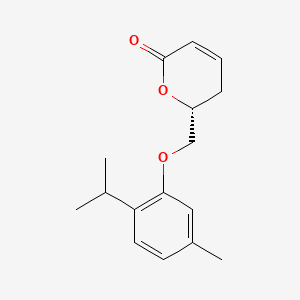

![(1E)-1-[amino-[4-(trifluoromethyl)anilino]methylidene]-2-(2-methylpropyl)guanidine](/img/structure/B12408169.png)

